Cas no 206546-19-2 (Benzenamine, 2-(difluoromethoxy)-3,4-difluoro-)

Benzenamine, 2-(difluoromethoxy)-3,4-difluoro-, is a fluorinated aromatic amine derivative characterized by its unique substitution pattern, featuring both difluoromethoxy and difluoro groups. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in the synthesis of bioactive molecules. The presence of multiple fluorine atoms enhances its metabolic stability and lipophilicity, which can improve bioavailability in drug development. Its structural features also make it valuable for modifying electronic properties in material science applications. The compound's reactivity allows for further functionalization, enabling the development of novel derivatives with tailored properties for specialized applications.
Benzenamine, 2-(difluoromethoxy)-3,4-difluoro- structure
206546-19-2 structure
Product Name:Benzenamine, 2-(difluoromethoxy)-3,4-difluoro-
CAS No:206546-19-2
MF:C7H5F4NO
MW:195.114315748215
CID:3901631
PubChem ID:22118011
Update Time:2025-05-20

Benzenamine, 2-(difluoromethoxy)-3,4-difluoro- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 2-(difluoromethoxy)-3,4-difluoro-
    • 3,4-Difluoro-2-(difluoromethoxy)aniline
    • 2-(Difluoromethoxy)-3,4-difluoroaniline
    • SCHEMBL6649047
    • 3,4-difluoro-2-difluoromethoxy-aniline
    • G74217
    • AKOS037655491
    • PS-11458
    • 206546-19-2
    • CS-0513907
    • GIA54619
    • Inchi: 1S/C7H5F4NO/c8-3-1-2-4(12)6(5(3)9)13-7(10)11/h1-2,7H,12H2
    • InChI Key: BKIUTBSQKSPMHL-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1OC(F)F)N)F

Computed Properties

  • Exact Mass: 195.03072643g/mol
  • Monoisotopic Mass: 195.03072643g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 35.2Ų

Benzenamine, 2-(difluoromethoxy)-3,4-difluoro- Pricemore >>

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Additional information on Benzenamine, 2-(difluoromethoxy)-3,4-difluoro-

Benzenamine, 2-(difluoromethoxy)-3,4-difluoro

Benzenamine, 2-(difluoromethoxy)-3,4-difluoro (CAS No. 206546-19-2) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzene ring substituted with amino, difluoromethoxy, and difluoro groups. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable component in the synthesis of advanced materials and pharmaceuticals.

The difluoromethoxy group attached to the benzene ring introduces a strong electron-withdrawing effect, which enhances the compound's reactivity in various chemical reactions. This property is particularly useful in the design of intermediates for drug synthesis. Recent studies have shown that difluoromethoxy-substituted aromatic compounds exhibit promising pharmacokinetic profiles, making them attractive candidates for anti-cancer and anti-inflammatory drug development.

In terms of its physical properties, Benzenamine, 2-(difluoromethoxy)-3,4-difluoro has a melting point of approximately 150°C and a boiling point around 300°C. Its solubility in common organic solvents such as dichloromethane and acetonitrile is moderate, which facilitates its use in solution-phase synthesis. The compound's stability under various reaction conditions has been extensively studied, with recent findings indicating that it remains stable under mild acidic and basic conditions but undergoes decomposition under strong oxidative conditions.

The synthesis of Benzenamine, 2-(difluoromethoxy)-3,4-difluoro typically involves multi-step processes that include nucleophilic substitution and coupling reactions. A recent breakthrough in its synthesis involves the use of palladium-catalyzed cross-coupling reactions, which significantly improves the yield and purity of the final product. This method has been widely adopted in both academic and industrial settings due to its efficiency and scalability.

One of the most notable applications of this compound is in the field of materials science. The difluoro groups on the benzene ring contribute to the molecule's high thermal stability and mechanical strength when incorporated into polymer matrices. Recent research has demonstrated that polymers containing Benzenamine, 2-(difluoromethoxy)-3,4-difluoro exhibit exceptional resistance to UV degradation and thermal decomposition, making them ideal for use in high-performance electronics and aerospace applications.

In addition to its material science applications, Benzenamine, 2-(difluoromethoxy)-3,4-difluoro has also found utility in catalysis. The compound serves as a ligand in transition metal catalysts for various organic transformations. A study published in *Nature Chemistry* highlighted its role as a highly efficient ligand for palladium-catalyzed C-C bond formation reactions under mild conditions. This discovery has opened new avenues for green chemistry approaches in industrial synthesis.

From an environmental standpoint, the biodegradability of Benzenamine, 2-(diffluromethoxy)-3,difluro has been a topic of recent interest. Studies conducted by environmental chemists have shown that under aerobic conditions, the compound undergoes slow degradation via microbial action. However, further research is required to fully understand its long-term environmental impact and develop strategies for safe disposal.

In conclusion, Benzenamine, 2-(diffluromethoxy)-3,difluro (CAS No: 206546-19-2) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in modern chemical research and industrial processes. As ongoing studies continue to uncover new aspects of its behavior and potential uses, Benzenamine, 2-(diffluromethoxy)-3,difluro is poised to play an even more significant role in shaping future advancements in chemistry and materials science.

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